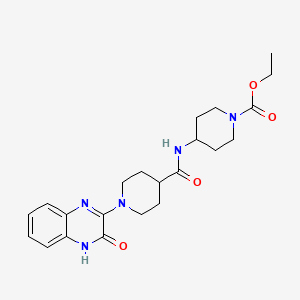

4-(1-(3-氧代-3,4-二氢喹喔啉-2-基)哌啶-4-甲酰胺)哌啶-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

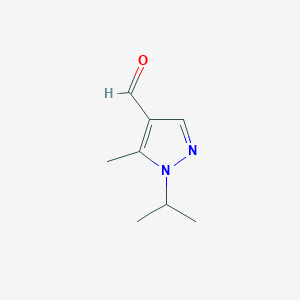

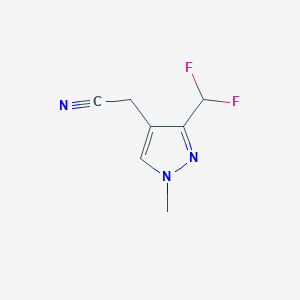

This compound is a derivative of 3,4-Dihydroquinoxalin-2-ones, which are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Synthesis Analysis

The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure heterocycles from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction or photochemical reduction . A one pot synthesis of ethyl 1- (1,2-dihydro-2-oxoquinoxalin-3-yl)-1 H -pyrazole-4-carboxylate has been developed using the 3-hydrazineylquinoxalin-2 (1 H)- N -alkylation derivatizes one and ethyl 2-Formyl-3-oxopropionate .Molecular Structure Analysis

The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . The molecular formula of the compound is C22H29N5O4.Chemical Reactions Analysis

The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure heterocycles from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction or photochemical reduction .科学研究应用

抗癌活性

研究表明,与本化合物密切相关的3-氧代-3,4-二氢喹喔啉-2-甲酸乙酯衍生物对各种癌细胞系(包括HCT116、HePG2和MCF7)表现出有希望的抗增殖作用。值得注意的是,一些衍生物显示出显着的EGFR抑制活性,表明其作为抗癌剂的潜力(Ahmed等人,2020)。

抗菌和抗真菌特性

与4-(1-(3-氧代-3,4-二氢喹喔啉-2-基)哌啶-4-甲酰胺)哌啶-1-甲酸乙酯结构相似的化合物已被合成并对其抗菌活性进行了评估。一些新型的N-烟酰基-1-乙基-6-氟-1,4-二氢-7-哌嗪-1-基-4-氧代喹啉-3-甲酸盐对大肠杆菌、痢疾志贺氏菌、金黄色葡萄球菌和枯草芽孢杆菌表现出从中等活性到显着活性(Sharma & Jain, 2008)。

抗结核活性

噻唑-氨基哌啶杂合类似物(包含与查询化合物核心结构相似的元素)已显示出对结核分枝杆菌的活性。一种化合物特别显示出有希望的体外抑制活性,突出了其作为新型抗结核剂的潜力(Jeankumar等人,2013)。

抗分枝杆菌剂

探索用于抗分枝杆菌应用的3-氧代-4-(芳基硫烷基)丁酸乙酯衍生物的研究表明,某些化合物在脱氢后产生高度官能化的吡啶,对结核分枝杆菌具有显着的体外活性。其中一种化合物在疗效方面优于一线抗结核药物异烟肼和吡嗪酰胺(Raju等人,2010)。

作用机制

属性

IUPAC Name |

ethyl 4-[[1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-2-31-22(30)27-13-9-16(10-14-27)23-20(28)15-7-11-26(12-8-15)19-21(29)25-18-6-4-3-5-17(18)24-19/h3-6,15-16H,2,7-14H2,1H3,(H,23,28)(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOSRNBHVOQBRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)